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Introduction
AZD4547 is an orally bioavailable, potent, and selective small-molecule inhibitor of the

fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] The FGF signaling

pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.

Aberrant activation of this pathway, through mechanisms such as gene amplification,

mutations, or translocations of FGFRs, is implicated in the pathogenesis of various human

cancers.[3] AZD4547 was developed to target these FGFR-dependent tumors and has been

investigated in numerous preclinical and clinical studies. This technical guide provides an in-

depth overview of the core scientific data and methodologies related to AZD4547.

Mechanism of Action
AZD4547 competitively binds to the ATP-binding site within the kinase domain of FGFR1,

FGFR2, and FGFR3, thereby inhibiting their autophosphorylation and subsequent activation of

downstream signaling pathways.[3] The primary downstream signaling cascades affected by

AZD4547 inhibition include the RAS/MAPK (mitogen-activated protein kinase) pathway and the

PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathway.[4][5] By blocking these

pathways, AZD4547 can induce cell cycle arrest, apoptosis, and inhibit cell migration in tumor

cells with deregulated FGFR signaling.[3][4][6]
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Data Presentation
In Vitro Kinase and Cellular Potency
The inhibitory activity of AZD4547 has been quantified against recombinant FGFR kinases and

in various cancer cell lines.

Target Assay Type IC50 (nM) Reference(s)

FGFR1 Cell-free 0.2 [3][6]

FGFR2 Cell-free 2.5 [3][6]

FGFR3 Cell-free 1.8 [3][6]

FGFR4 Cell-free 165 [6]

VEGFR2 (KDR) Cell-free 24 [6]

TRKA In vitro kinase 18.7 [7]

TRKB In vitro kinase 22.6 [7]

TRKC In vitro kinase 2.9 [7]
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Cell Line Cancer Type
FGFR
Alteration

GI50/IC50 (nM) Reference(s)

DMS114
Small Cell Lung

Cancer

FGFR1

Amplification
3 - 111 (GI50) [8]

NCI-H1581
Large Cell Lung

Cancer

FGFR1

Amplification
3 - 111 (GI50) [8]

KG1a
Acute Myeloid

Leukemia
FGFR1 Fusion 18 - 281 (IC50) [6]

Sum52-PE Breast Cancer Not Specified 18 - 281 (IC50) [6]

KMS11
Multiple

Myeloma

FGFR3

Translocation
18 - 281 (IC50) [6]

KM12(Luc)
Colorectal

Cancer

TPM3-NTRK1

Fusion
100 (GI50) [7]

In Vivo Efficacy in Xenograft Models
AZD4547 has demonstrated significant anti-tumor activity in various preclinical xenograft

models.
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Xenograft
Model

Cancer
Type

FGFR
Alteration

Dosing
Regimen

Tumor
Growth
Inhibition
(TGI) /
Outcome

Reference(s
)

KMS11
Multiple

Myeloma

FGFR3

Translocation

3 mg/kg, p.o.,

b.i.d.
53% TGI [6]

KMS11
Multiple

Myeloma

FGFR3

Translocation

12.5 mg/kg,

p.o., q.d. or

6.25 mg/kg,

p.o., b.i.d.

Complete

tumor stasis
[6]

KG1a

Acute

Myeloid

Leukemia

FGFR1

Fusion

12.5 mg/kg,

p.o., q.d.
65% TGI [6]

NCI-H716
Colorectal

Cancer

High FGFR-

1/2

expression

Not specified

Inhibition of

xenograft

growth

[5]

L121 (PDTX)
Squamous

NSCLC

FGFR1

Amplification

3.125 mg/kg,

p.o., q.d.
84% TGI [8]

L121 (PDTX)
Squamous

NSCLC

FGFR1

Amplification

6.25 mg/kg,

p.o., q.d.

159% TGI

(regression)
[8]

L121 (PDTX)
Squamous

NSCLC

FGFR1

Amplification

12.5 mg/kg,

p.o., q.d.

190% TGI

(regression)
[8]

Clinical Pharmacokinetics
Pharmacokinetic parameters of AZD4547 have been evaluated in Phase I clinical trials.
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Parameter Value Population Reference(s)

Time to Maximum

Plasma Concentration

(tmax)

2.9 - 4.0 hours

Japanese patients

with advanced solid

tumors

[9]

Terminal Half-life

(t1/2λz)
22.4 - 33.5 hours

Japanese patients

with advanced solid

tumors

[9]

Recommended Phase

II Dose

80 mg orally twice

daily

Patients with

advanced solid tumors
[2]

Clinical Efficacy
Clinical activity of AZD4547 has been observed in patients with FGFR-aberrant tumors.
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Trial Name /
Identifier

Patient Population Key Findings Reference(s)

NCI-MATCH

(EAY131)

Refractory cancers

with FGFR1-3

aberrations

(amplification,

mutations, fusions)

Confirmed partial

responses in 8% of

patients, primarily in

those with FGFR

mutations or fusions.

Median PFS was 3.4

months.

[2][10]

SHINE

(NCT01457846)

Advanced gastric

adenocarcinoma with

FGFR2 polysomy or

gene amplification

Did not significantly

improve PFS

compared to

paclitaxel. Median

PFS was 1.8 months

with AZD4547 versus

3.5 months with

paclitaxel.

[11]

S1400D (Lung-MAP)

Previously treated

squamous NSCLC

with FGFR alterations

Minimal activity

observed, with one

unconfirmed partial

response out of 27

evaluable patients.

Median PFS was 2.7

months.

[4]

RADICAL

(NCT01791985)

Estrogen receptor-

positive metastatic

breast cancer

resistant to aromatase

inhibitors

Objective response

rate of 10% (5 partial

responses).

[12]

Experimental Protocols
In Vitro Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD4547 against

recombinant FGFR kinases.

Methodology: The ability of AZD4547 to inhibit the human recombinant kinase activities of

FGFR1, 2, and 3 is assessed using ATP concentrations at or just below their respective Km

values.[6] The specific protocol may vary but generally involves incubating the recombinant

kinase, a substrate (e.g., a generic tyrosine kinase substrate), and ATP with varying

concentrations of AZD4547. Kinase activity is then measured, often through the

quantification of phosphorylated substrate using methods like radioisotope incorporation,

fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Cell Proliferation (MTS/MTT) Assay
Objective: To evaluate the effect of AZD4547 on the growth and viability of cancer cell lines.

Methodology:

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere

overnight.

The following day, cells are treated with a range of concentrations of AZD4547 or vehicle

control (DMSO).

After a specified incubation period (typically 72 hours), a solution of MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

[6]

Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan

product.

The absorbance of the formazan product is measured using a microplate reader at a

specific wavelength (e.g., 490 nm for MTS).

The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50)

is calculated by plotting the percentage of cell viability against the log concentration of

AZD4547.
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Western Blot Analysis
Objective: To assess the effect of AZD4547 on the phosphorylation status of FGFR and its

downstream signaling proteins.

Methodology:

Cancer cells are treated with various concentrations of AZD4547 for a specified duration.

Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve

protein phosphorylation.

Protein concentration in the lysates is determined using a standard protein assay (e.g.,

BCA assay).

Equal amounts of protein from each sample are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane

(e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding and then incubated

with primary antibodies specific for phosphorylated forms of proteins of interest (e.g., p-

FGFR, p-FRS2, p-ERK, p-AKT) and total protein levels as loading controls (e.g., total

FGFR, ERK, AKT, and β-actin or GAPDH).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody that recognizes the primary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of AZD4547 in a living organism.

Methodology:

Cell Line-Derived Xenografts: Human cancer cells are injected subcutaneously into the

flank of immunocompromised mice (e.g., nude or SCID mice).
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Patient-Derived Xenografts (PDTX): Fresh tumor tissue from a patient is surgically

implanted subcutaneously into immunocompromised mice.[4]

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into

treatment and control groups.[4]

AZD4547 is formulated in a vehicle (e.g., 1% Tween 80 in deionized water) and

administered orally (p.o.) at specified doses and schedules (e.g., once daily [q.d.] or twice

daily [b.i.d.]).[8]

Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated

using the formula: (length × width²)/2.

Body weight and general health of the mice are monitored throughout the study.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

Western blotting or immunohistochemistry) to confirm target engagement.

Mandatory Visualization
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Caption: FGFR signaling pathway and the inhibitory action of AZD4547.
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Caption: General workflow for in vivo xenograft studies with AZD4547.

Resistance Mechanisms
Acquired resistance to AZD4547 is a significant clinical challenge. Several mechanisms have

been identified, including:

Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V561M mutation

in FGFR1, can reduce the binding affinity of AZD4547, although some studies suggest that

AZD4547 retains nanomolar affinity for the V561M mutant.[13]

Bypass Signaling: Upregulation of alternative signaling pathways can compensate for FGFR

inhibition. For example, activation of the STAT3 pathway has been implicated in resistance to

AZD4547.[13] In some contexts, resistance can be mediated by the activation of other

receptor tyrosine kinases like MET.

Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can

induce EMT, a process where cancer cells acquire a more migratory and invasive

phenotype, which is associated with drug resistance.

Conclusion
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical

activity in FGFR-dependent cancer models. While clinical responses have been observed in

patients with FGFR fusions and mutations, its efficacy in tumors with FGFR amplification has

been more modest. Understanding the mechanisms of resistance and identifying predictive

biomarkers are crucial for optimizing the clinical development and application of AZD4547 and

other FGFR inhibitors. This technical guide provides a comprehensive summary of the key data
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and methodologies to aid researchers and drug development professionals in their ongoing

efforts to target the FGF/FGFR signaling axis in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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